![molecular formula C9H12Cl3N B1471466 1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride CAS No. 2098122-74-6](/img/structure/B1471466.png)
1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride
Overview
Description
“1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1423033-17-3 . It has a molecular weight of 240.56 . The IUPAC name for this compound is 1-(2,6-dichlorophenyl)-2-propanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride” is 1S/C9H11Cl2N.ClH/c1-6(12)5-7-8(10)3-2-4-9(7)11;/h2-4,6H,5,12H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and it is stored at room temperature .Scientific Research Applications
Crystallography and Conformational Analysis
Conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, related to the query compound, have been studied in different environments. X-ray diffraction analysis revealed the crystal structures and conformational dynamics of these derivatives, emphasizing the role of hydrogen-bonded chains and rings in determining their molecular configurations. This research provides valuable insights into the structural basis of their potential biological activities (Nitek et al., 2020).
Chiral Chemistry and Asymmetric Synthesis
In the realm of chiral chemistry, a novel chiral palladacycle was developed from a derivative similar to the query compound, demonstrating its application in asymmetric hydrophosphination reactions. This study highlights the compound's role in synthesizing enantiomerically pure products, which is crucial for developing drugs with specific biological activities (Yap et al., 2014).
Potential Cytotoxic Agents
The synthesis of novel compounds for potential therapeutic applications includes the creation of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which are considered potent cytotoxic agents. These compounds were synthesized via Mannich reactions, showcasing the versatility of the query compound's derivatives in drug development (Mete et al., 2007).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-(2,6-dichlorophenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFPZKXDFHRLEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=C1Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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